molecular formula C6H5ClN4O B1604121 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 65866-54-8

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B1604121
CAS No.: 65866-54-8
M. Wt: 184.58 g/mol
InChI Key: JUZYQQYVGWIFRD-UHFFFAOYSA-N
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Description

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biochemical Analysis

Biochemical Properties

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus preventing the phosphorylation of key proteins required for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and promoting cell death pathways . The compound has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and survival. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming stable complexes that inhibit the enzyme’s activity . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . The compound also interacts with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses . These interactions are facilitated by the compound’s unique chemical structure, which allows it to form multiple hydrogen bonds and hydrophobic interactions with its targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of CDK2 activity and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it modulates gene expression and other nuclear processes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyridazines can be formed.

    Oxidation Products: N-oxides of the triazolopyridazine ring.

    Reduction Products: Dihydro derivatives of the triazolopyridazine ring.

Scientific Research Applications

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

    Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • 2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
  • 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Uniqueness

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYQQYVGWIFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629491
Record name 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65866-54-8
Record name 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.853 g of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one was dissolved in 5 ml of N,N-dimethylformamide; 0.83 g of potassium carbonate was added; with stirring at room temperature, 0.5 ml of methyl iodide was added. After stirring at room temperature for 15 hours, ice water and saline were added; the reaction mixture was extracted with ethyl acetate-tetrahydrofuran (1:1); the extract was washed with saline and dried over magnesium sulfate. After concentration under reduced pressure, the crystal obtained was collected by filtration, washed with diethyl ether, and dried, to yield 0.62 g of the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 6-chloro-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one [P. Francavilla and F. Lauria, J. Het. Chem. 8, 415 (1971)] (1, 8.5 g., 50 m.mol.) in dry DMF (12 ml.) was added NaH (50% dispersion in paraffin, 2.64 g., 55 m.mol) and the mixture was stirred for 1 hour at room temperature. After methyl iodide (21.3 g., 150 m.mole) was added, the mixture was stirred for 40 hours at room temperature, diluted with water (200 ml.) and extracted with CHCl3 (4 × 100 ml.). The combined extracts were washed with water (3 × 50 ml.), treated with a small amount of carbon and dried with anhydrous Na2SO4. Evaporation of the solvent under reduced pressure afforded pale yellow residue which was crystallized from chloroform-n-hexane. Yield: 7.23 g. (79%). M.p. 180°-181° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Reactant of Route 6
6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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